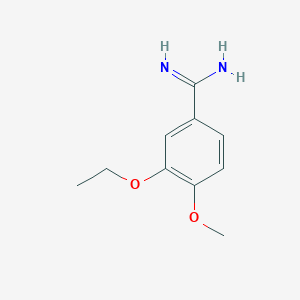

3-Ethoxy-4-methoxybenzimidamide

Description

Academic Significance of the Benzimidamide Moiety in Chemical Synthesis

The benzimidamide scaffold, characterized by a benzene (B151609) ring bearing a C(=NH)NH2 group, is of profound academic interest. It serves as a critical pharmacophore and a versatile synthetic intermediate. Benzamidines are recognized as reversible, competitive inhibitors of serine proteases like trypsin and thrombin, making them valuable tools in biochemical research and drug discovery. wikipedia.orgcaymanchem.com Their ability to engage in hydrogen bonding and electrostatic interactions underpins their function in enzyme inhibition. nih.gov Furthermore, the amidine group is a key building block in the synthesis of various nitrogen-containing heterocycles.

Contextualization of 3-Ethoxy-4-methoxybenzimidamide within Imidamide Research

This compound represents a specific, substituted variant within the larger family of imidamide compounds. While direct research on this exact molecule is not extensively documented in public literature, its structure suggests it would be a subject of interest. The ethoxy and methoxy (B1213986) substituents on the benzene ring can modulate the electronic properties and lipophilicity of the molecule. These modifications are crucial in medicinal chemistry for fine-tuning a compound's pharmacokinetic and pharmacodynamic profile. For instance, such substitutions can influence metabolic stability, receptor binding affinity, and oral bioavailability. acs.org

Overview of Advanced Research Trajectories for Benzimidamide Analogues

Current research on benzamidine (B55565) analogues is diverse and rapidly evolving. Key trajectories include:

Development of Novel Therapeutics: Scientists are actively designing and synthesizing novel benzamidine derivatives as potent and selective inhibitors for various enzymes, particularly serine proteases involved in coagulation and fibrinolysis. nih.gov This includes creating multivalent inhibitors to enhance potency and selectivity. nih.gov

Antimicrobial Agents: The benzamidine and related benzimidazole (B57391) scaffolds are being explored for their potential to combat multi-drug resistant bacteria, such as MRSA. nih.govnih.gov Research focuses on understanding their mechanism of action, which may involve DNA binding or enzyme inhibition. nih.gov

Catalysis and Materials Science: The coordination capabilities of the amidine group are being harnessed to create novel ligands for metal catalysts. These catalysts find applications in a range of organic transformations.

Structure

3D Structure

Properties

Molecular Formula |

C10H14N2O2 |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

3-ethoxy-4-methoxybenzenecarboximidamide |

InChI |

InChI=1S/C10H14N2O2/c1-3-14-9-6-7(10(11)12)4-5-8(9)13-2/h4-6H,3H2,1-2H3,(H3,11,12) |

InChI Key |

TWUFPOVGHLFGRW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=N)N)OC |

Origin of Product |

United States |

Synthetic Methodologies for 3 Ethoxy 4 Methoxybenzimidamide

Strategic Design of Precursors and Reagents for Imidamide Formation

The most logical and widely applicable route to an arylamidine such as 3-ethoxy-4-methoxybenzimidamide is the Pinner reaction. synarchive.comwikipedia.orgdrugfuture.com This classic method transforms a nitrile into an amidine via an intermediate imidate salt, often called a Pinner salt. synarchive.comwikipedia.org Therefore, the key precursor for the synthesis is 3-ethoxy-4-methoxybenzonitrile (B1661997) .

The synthesis of this crucial nitrile intermediate typically starts from isovanillin (B20041) (3-hydroxy-4-methoxybenzaldehyde) or ethylvanillin (4-ethoxy-3-hydroxybenzaldehyde). A common pathway involves the following steps:

Alkylation to form 3-Ethoxy-4-methoxybenzaldehyde (B45797): This intermediate is a derivative of vanillin (B372448) and is central to the synthesis. sigmaaldrich.com It can be prepared through several methods, most notably the Williamson ether synthesis.

From Isovanillin: Isovanillin is treated with an ethylating agent, such as bromoethane (B45996) or diethyl sulfate, in the presence of a base. google.comgoogle.com

From Ethylvanillin: Ethylvanillin is subjected to methylation using a methylating agent like methyl iodide or dimethyl sulfate. google.comguidechem.com

Conversion of Aldehyde to Nitrile: The resulting 3-ethoxy-4-methoxybenzaldehyde is then converted into 3-ethoxy-4-methoxybenzonitrile. A standard method for this transformation is a two-step sequence involving:

Formation of an oxime by reacting the aldehyde with hydroxylamine (B1172632) hydrochloride. google.com

Dehydration of the oxime using a reagent like acetic anhydride (B1165640) to yield the nitrile. google.com

Pinner Reaction to form this compound: The final step involves treating the 3-ethoxy-4-methoxybenzonitrile with an alcohol (such as ethanol) in anhydrous conditions with a strong acid catalyst (typically dry hydrogen chloride gas). drugfuture.comnrochemistry.com This forms the ethyl imidate hydrochloride salt. Subsequent treatment of this Pinner salt with ammonia (B1221849) furnishes the desired this compound. wikipedia.orgnrochemistry.com

Optimization of Reaction Conditions and Catalyst Systems

The efficiency, yield, and purity of the final product are highly dependent on the careful optimization of reaction conditions at each stage of the synthesis.

While the traditional Pinner reaction for amidine synthesis is acid-catalyzed, contemporary organic synthesis often explores metal catalysts for efficiency and milder conditions. In the broader context of benzimidazole (B57391) synthesis, which shares structural similarities with benzamidines, various metal catalysts have proven effective. For instance, zinc triflate and the K4[Fe(CN)6] complex have been used to catalyze the condensation of o-phenylenediamines with aldehydes. chemmethod.com Natural and reusable catalysts, such as pomegranate peel powder, have also been reported for benzimidazole synthesis, highlighting a move towards more sustainable catalytic systems. nanobioletters.com

For the precursor synthesis, particularly the ethylation of isovanillin, phase-transfer catalysts are instrumental. Catalysts such as tetrabutylammonium (B224687) bromide, tetrabutylammonium fluoride, and benzyltriethylammonium chloride have been shown to significantly improve reaction rates and yields in the biphasic reaction mixture. google.comgoogle.com These catalysts facilitate the transfer of the alkoxide ion from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.

Solvent and temperature are critical parameters that must be controlled to maximize yield and minimize side reactions.

Precursor Synthesis: In the synthesis of 3-ethoxy-4-methoxybenzaldehyde via phase-transfer catalysis, water is often used as the solvent, presenting a green and safe alternative to organic solvents. google.com The reaction is typically carried out at a controlled temperature, for example, 25 °C, to ensure high selectivity and yield. google.com The subsequent conversion of the aldehyde to the nitrile via an oxime intermediate involves heating, with the dehydration step using acetic anhydride occurring at temperatures around 130 °C. google.com

Pinner Reaction: The formation of the imidate salt is highly sensitive to conditions. The reaction is almost exclusively performed in an anhydrous alcohol that corresponds to the alkoxy group of the desired imidate. nrochemistry.com It is crucial to maintain strictly anhydrous conditions, as the presence of water would lead to the hydrolysis of the intermediate imidate salt into an ester. wikipedia.org Furthermore, the reaction is conducted at low temperatures (e.g., 0 °C) to prevent the thermodynamically unstable Pinner salt from decomposing into an amide and an alkyl chloride. wikipedia.orgnrochemistry.com

High purity and yield are paramount for an efficient synthetic process, especially in pharmaceutical applications where the precursor aldehyde is an intermediate for drugs like apremilast. google.com

Patented methods for the synthesis of 3-ethoxy-4-methoxybenzaldehyde report excellent yields and purities. By employing phase-transfer catalysis, yields can be pushed to over 95% with purities exceeding 99.8%. google.com The subsequent conversion to the nitrile also proceeds with high efficiency, with reported yields around 95%. google.com

For the final Pinner reaction, yields are generally good when conditions are strictly controlled. nrochemistry.com Purification of the final this compound product would typically involve recrystallization from a suitable solvent system to remove any unreacted starting materials or by-products.

Table 1: Selected Optimized Conditions for the Synthesis of 3-Ethoxy-4-methoxybenzaldehyde An interactive data table summarizing various synthetic routes for the key precursor.

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| Isovanillin | Bromoethane | Benzyltriethylammonium Chloride | Water | 25 | 4 | 94.8 | 99.9 | google.com |

| Isovanillin | Bromoethane | Tetrabutylammonium Fluoride | Water | 25 | 4 | 96.1 | 99.9 | google.com |

| Isovanillin | Bromoethane | Tetrabutylammonium Fluoride | Water | 25 | 4 | 95.1 | 99.8 | google.com |

| Isovanillin | Diethyl Sulfate | - | Alkaline Solution | - | - | ~80 | - | google.comgoogle.com |

| Isovanillin | Alkyl Halide | - | - | - | - | ~70 | - | google.comgoogle.com |

| Ethylvanillin | Methyl Iodide | Phase Transfer Catalyst | 1M NaOH (aq) | Reflux | 1 | 74 | - | guidechem.com |

Development of Green Chemistry Approaches in Benzimidamide Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comrjptonline.org While specific green methodologies for this compound are not extensively documented, the synthesis can incorporate several green-by-design principles by adapting methods from related heterocyclic syntheses.

Benign Solvents: The use of water as a solvent in the phase-transfer catalyzed synthesis of the aldehyde precursor is a significant step towards a greener process, avoiding volatile organic compounds (VOCs). google.com

Catalysis: Employing efficient catalysts, like the phase-transfer catalysts mentioned, reduces energy consumption and improves atom economy. google.com Exploring reusable or naturally derived catalysts, as seen in benzimidazole synthesis, could further enhance the green profile of the process. nanobioletters.com

Alternative Energy Sources: Microwave-assisted organic synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. rjptonline.org Applying microwave irradiation to the synthesis of the nitrile or the final amidine could be a promising area for development.

Atom Economy: The Pinner reaction itself is an addition reaction, which generally has good atom economy. Optimizing the process to minimize by-product formation further aligns with green chemistry principles.

The development of a one-pot synthesis, where multiple reaction steps are carried out in the same vessel without isolating intermediates, would also represent a significant green advancement by reducing solvent waste and energy consumption. chemmethod.com

Elucidation of Reaction Mechanisms in Benzimidamide Formation

The formation of this compound via the Pinner reaction follows a well-established, two-stage mechanism. synarchive.comnumberanalytics.com

Stage 1: Formation of the Pinner Salt (Alkyl Imidate Salt)

Protonation of the Nitrile: The reaction begins with the protonation of the nitrogen atom of the 3-ethoxy-4-methoxybenzonitrile by the strong acid catalyst (HCl). This activation step makes the nitrile carbon significantly more electrophilic. nrochemistry.comnumberanalytics.com

Nucleophilic Attack by Alcohol: A molecule of the alcohol solvent (e.g., ethanol) acts as a nucleophile, attacking the electrophilic carbon of the protonated nitrile. nrochemistry.com

Deprotonation: A subsequent deprotonation of the oxonium ion intermediate yields the neutral alkyl imidate. This species exists in equilibrium with its protonated form, the imidate salt, known as the Pinner salt. synarchive.comwikipedia.org

Stage 2: Formation of the Amidine

Nucleophilic Addition of Ammonia: The Pinner salt is a reactive intermediate. wikipedia.org The addition of ammonia (or an amine) leads to a nucleophilic attack on the imine carbon of the Pinner salt.

Elimination: This attack forms a tetrahedral intermediate which then collapses, eliminating a molecule of the alcohol (ethanol) to form the protonated amidine.

Deprotonation: The final step is the deprotonation of the resulting amidinium salt by a base (such as excess ammonia) to give the neutral this compound product.

The entire process must be conducted under anhydrous conditions until the addition of ammonia, as any water present would compete as a nucleophile and hydrolyze the Pinner salt to form an ester, which is a common side product. nrochemistry.com

Comprehensive Analysis of this compound Reveals Scant Publicly Available Research

A thorough investigation into the chemical compound this compound has revealed a significant lack of publicly available scientific literature and detailed experimental data. Despite a comprehensive search for advanced structural and conformational analysis, key research findings that are typically available for well-studied compounds appear to be absent from scholarly databases and publications. This scarcity of information prevents a detailed exposition on its crystallographic, spectroscopic, and mass spectrometric properties.

Efforts to locate specific studies on the single-crystal X-ray diffraction, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution mass spectrometry of this compound have been unsuccessful. Consequently, the intricate details regarding its crystal packing, intermolecular interactions, conformational isomers, structural connectivity, dynamic processes, and fragmentation pathways remain largely unelucidated in the public domain.

While the fundamental structure of this compound can be inferred from its name, the advanced characterization required for a deep scientific understanding is not presently documented in accessible research. This highlights a gap in the current body of chemical literature and suggests that the compound has not been a subject of extensive academic or industrial research, or that such research has not been published.

Further investigation by the scientific community would be necessary to generate the data required for a complete and authoritative analysis as outlined in the initial request. Without such primary research, any detailed discussion on the advanced structural features of this compound would be purely speculative.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing non-covalent interactions such as hydrogen bonding. The vibrational spectrum of this compound is expected to exhibit characteristic bands corresponding to its constituent functional groups: the benzimidamide moiety, the ethoxy and methoxy (B1213986) groups, and the substituted benzene (B151609) ring.

Functional Group Analysis:

The key vibrational modes anticipated for this compound are detailed below. The expected wavenumber ranges are derived from studies on analogous compounds, including various substituted benzamides and benzimidazoles.

N-H Vibrations: The imidamide group (-C(=NH)-NH2) possesses both symmetric and asymmetric N-H stretching vibrations. In a non-hydrogen-bonded state, these bands are typically observed in the 3400-3500 cm⁻¹ region in the FT-IR spectrum. The presence of intermolecular hydrogen bonding can cause a significant red shift (lowering of the wavenumber) and broadening of these bands. nih.gov The N-H bending or scissoring vibrations are expected to appear in the range of 1600-1650 cm⁻¹.

C=N and C-N Vibrations: The carbon-nitrogen double bond (C=N) stretching vibration of the imidamide group is a strong indicator of the electronic environment of the molecule. This band is typically observed in the region of 1640-1680 cm⁻¹. The C-N single bond stretching vibrations are expected at lower wavenumbers, generally in the 1200-1350 cm⁻¹ range for aromatic amines. researchgate.net

Aromatic Ring Vibrations: The substituted benzene ring will give rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected to appear above 3000 cm⁻¹. The C-C stretching vibrations within the ring typically occur in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations, which are sensitive to the substitution pattern, are anticipated in the 750-900 cm⁻¹ range.

Ethoxy and Methoxy Group Vibrations: The C-H stretching vibrations of the methyl and ethyl groups will be present in the 2850-2980 cm⁻¹ region. The characteristic C-O stretching vibrations of the ethoxy and methoxy groups are expected to be observed in the 1000-1300 cm⁻¹ range. Specifically, the asymmetric C-O-C stretching of the aryl ether is anticipated around 1250 cm⁻¹, while the symmetric stretch would be at a lower frequency.

Hydrogen Bonding Analysis:

Hydrogen bonding plays a crucial role in determining the solid-state structure and spectroscopic properties of molecules containing N-H and O-H groups. researchgate.netyoutube.com For this compound, the imidamide group can act as both a hydrogen bond donor (N-H) and acceptor (the lone pair on the sp² nitrogen).

The presence and nature of hydrogen bonding can be effectively studied using FT-IR spectroscopy. researchgate.net In the solid state, it is highly probable that this compound molecules will form intermolecular hydrogen bonds. This would manifest as a shift of the N-H stretching vibrations to lower wavenumbers (e.g., 3200-3400 cm⁻¹) and a noticeable broadening of these absorption bands compared to the gas phase or in a non-polar solvent. youtube.com The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. rsc.org

Interactive Data Table: Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Predicted Intensity (FT-IR) | Predicted Intensity (Raman) | Notes |

| Asymmetric N-H Stretch | 3450-3550 (free), 3300-3400 (H-bonded) | Medium-Strong | Weak | Sensitive to hydrogen bonding. |

| Symmetric N-H Stretch | 3350-3450 (free), 3150-3250 (H-bonded) | Medium-Strong | Weak | Sensitive to hydrogen bonding. |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Strong | |

| Aliphatic C-H Stretch | 2850-2980 | Medium-Strong | Medium-Strong | From ethoxy and methoxy groups. |

| C=N Stretch | 1640-1680 | Strong | Medium | Characteristic of the imidamide group. |

| N-H Bend | 1600-1650 | Medium | Weak | |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong | Multiple bands expected. |

| C-N Stretch | 1200-1350 | Medium | Medium | |

| Aryl C-O Stretch | 1200-1270 | Strong | Medium | Asymmetric stretch. |

| Alkyl C-O Stretch | 1020-1075 | Strong | Weak | From ethoxy group. |

| Aromatic C-H Out-of-Plane Bend | 750-900 | Strong | Weak | Dependent on substitution pattern. |

Chiroptical Spectroscopic Methods for Chiral Benzimidamide Analogues (if applicable)

Chiroptical spectroscopic methods, such as Electronic Circular Dichroism (ECD), are instrumental in the stereochemical analysis of chiral molecules. cnr.it These techniques measure the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of chiral compounds. mdpi.com

For this compound itself, being an achiral molecule, it will not exhibit an ECD spectrum. However, if a chiral center were to be introduced into the molecule, for example, by the inclusion of a chiral substituent on the ethoxy group or the benzimidamide moiety, the resulting analogue would be optically active and thus amenable to analysis by chiroptical methods.

The application of ECD to a hypothetical chiral analogue of this compound would involve the following considerations:

Chromophores and Electronic Transitions: The primary chromophores in the molecule are the substituted benzene ring and the benzimidamide group. The electronic transitions associated with these chromophores (typically π → π* and n → π* transitions) would give rise to Cotton effects in the ECD spectrum. The signs and magnitudes of these Cotton effects are exquisitely sensitive to the spatial arrangement of the atoms around the chiral center. mdpi.com

Conformational Analysis: The ECD spectrum of a flexible molecule is a population-weighted average of the spectra of all contributing conformers. mdpi.com Therefore, computational modeling, often using Density Functional Theory (DFT), is typically employed to predict the stable conformers and their respective ECD spectra. cnr.it A comparison between the experimental and computationally predicted spectra can then allow for the assignment of the absolute configuration. nih.gov

Exciton (B1674681) Coupling: If a second chromophore were present in a chiral analogue, and if the electronic transition moments of the two chromophores are suitably oriented, exciton coupling could occur. This phenomenon results in a characteristic bisignate (two-signed) Cotton effect in the ECD spectrum, which can be a very reliable indicator of absolute configuration.

While no specific examples of chiral analogues of this compound have been found in the literature, the principles of ECD are broadly applicable. The synthesis and chiroptical analysis of such compounds would be a valuable area for future research, providing deeper insights into their three-dimensional structures. nih.gov

Physicochemical Properties of 3 Ethoxy 4 Methoxybenzimidamide

Solubility, Polarity, and Partition Coefficient

The benzimidamide group is polar and capable of acting as both a hydrogen bond donor and acceptor, which would confer some solubility in polar solvents like water and alcohols, especially when protonated as a salt. bio-world.com The aromatic ring and the ethyl group contribute to its lipophilicity. The presence of the ether functionalities (ethoxy and methoxy) will also influence its solubility profile. The partition coefficient (LogP) would likely be moderate, balancing hydrophilic and lipophilic character, a key consideration in medicinal chemistry.

Thermal Stability and Decomposition Profile

Like many organic compounds, this compound is expected to be stable under standard conditions. However, amidines can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would cleave the C-N bonds to form the corresponding amide or carboxylic acid. Thermal decomposition at high temperatures would likely lead to fragmentation of the molecule.

Computational and Theoretical Investigations of 3 Ethoxy 4 Methoxybenzimidamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations can predict a wide range of properties, including optimized geometry, vibrational frequencies, and electronic properties, which are fundamental to understanding the reactivity of 3-Ethoxy-4-methoxybenzimidamide.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

While specific FMO data for this compound is not available, studies on the related compound 3-Ethoxy-4-hydroxybenzaldehyde provide illustrative values. For this molecule, DFT calculations have been used to determine the HOMO and LUMO energies, which are crucial for assessing its electronic properties.

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for a Related Benzaldehyde (B42025) Derivative

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 3-Ethoxy-4-hydroxybenzaldehyde | -5.98 | -1.87 | 4.11 |

Data is illustrative and based on calculations for a structurally similar compound.

An electrostatic potential map (EPM) is a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an EPM, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms of the imidamide group are expected to be regions of high negative potential, making them likely sites for protonation and interaction with electrophiles. The hydrogen atoms of the amine group would exhibit positive potential.

Benzimidamides can exist in different tautomeric forms due to the migration of a proton. For this compound, at least two tautomeric forms are possible. DFT calculations are instrumental in determining the relative stabilities of these tautomers by calculating their ground-state energies. The tautomer with the lowest calculated energy is predicted to be the most stable and therefore the most abundant form. Such studies have been performed on other heterocyclic systems, demonstrating the reliability of DFT in predicting tautomeric equilibria. sinop.edu.tr The relative energies of the tautomers can be influenced by solvent effects, which can be modeled using computational methods.

Table 2: Hypothetical Relative Energies of this compound Tautomers

| Tautomer | Relative Energy (kcal/mol) |

| Tautomer 1 | 0.00 |

| Tautomer 2 | Value dependent on specific calculation |

This table is hypothetical and illustrates the type of data that would be generated from a DFT study.

Molecular Dynamics Simulations for Solution-Phase Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, offering insights into its conformational flexibility and interactions with its environment, such as a solvent. An MD simulation of this compound in a solvent like water or ethanol (B145695) would reveal how the molecule interacts with solvent molecules through hydrogen bonding and other non-covalent interactions. This is particularly relevant for understanding its solubility and how it behaves in a biological medium. For instance, MD simulations can be used to study the stability of intermolecular hydrogen bonds between the imidamide group and water molecules.

Quantum Chemical Studies on Reaction Pathways and Transition States

Quantum chemical methods, particularly DFT, can be employed to map out the potential energy surface of a chemical reaction involving this compound. This allows for the identification of transition states, intermediates, and the calculation of activation energies. Such studies are invaluable for understanding reaction mechanisms and predicting reaction kinetics. For example, the mechanism of hydrolysis of the imidamide group or its reaction with other biological molecules could be investigated.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods can predict various spectroscopic data, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. By calculating the vibrational frequencies and NMR chemical shifts of this compound, a theoretical spectrum can be generated. This theoretical spectrum can then be compared with experimental data to confirm the molecular structure and aid in the assignment of spectral bands. DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental values for related benzaldehyde derivatives. uc.pt

Table 3: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Benzaldehyde

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O stretch | Value from calculation | Value from experiment |

| C-O stretch | Value from calculation | Value from experiment |

| C-H stretch | Value from calculation | Value from experiment |

This table illustrates the type of data comparison performed in such studies. Data is for a related benzaldehyde derivative.

Computational Studies of Acidity, Basicity, and Protonation States

The acidity and basicity of a molecule are fundamental to its chemical behavior, especially in biological systems. Computational methods can be used to calculate the pKa values of the acidic and basic sites in this compound. The imidamide functional group has both a basic nitrogen atom and acidic N-H protons. Calculating the proton affinity and deprotonation energies can provide a quantitative measure of the basicity and acidity of these sites. This information is crucial for understanding the protonation state of the molecule at physiological pH and its ability to participate in acid-base catalysis.

Chemical Reactivity, Derivatization, and Mechanistic Studies of 3 Ethoxy 4 Methoxybenzimidamide

Reactions at the Imidamide Nitrogen Centers (e.g., Alkylation, Acylation, Cyclization)

The imidamide moiety of 3-Ethoxy-4-methoxybenzimidamide possesses two nitrogen centers with available lone pairs of electrons, rendering them nucleophilic. These sites are prone to reactions with various electrophiles.

Alkylation and Acylation: The nitrogen atoms of the imidamide group can be alkylated and acylated under appropriate conditions. Alkylation would introduce alkyl groups onto one or both nitrogen atoms, altering the steric and electronic properties of the molecule. Similarly, acylation with acyl halides or anhydrides would yield N-acylated derivatives. The specific site of reaction (the imino or amino nitrogen) would likely depend on the reaction conditions and the nature of the electrophile.

Cyclization Reactions: The benzimidamide scaffold is a valuable precursor for the synthesis of various nitrogen-containing heterocyclic systems. For instance, reactions with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles could lead to the formation of pyrimidine (B1678525) or diazepine (B8756704) derivatives through cyclocondensation reactions. These transformations typically proceed via initial nucleophilic attack by one of the imidamide nitrogens, followed by an intramolecular cyclization and dehydration sequence.

Electrophilic and Nucleophilic Substitutions on the Aromatic Core

The substitution pattern on the benzene (B151609) ring of this compound significantly influences its reactivity towards electrophilic and nucleophilic attack.

Electrophilic Aromatic Substitution: The ethoxy and methoxy (B1213986) groups are ortho-, para-directing and activating substituents due to their ability to donate electron density to the aromatic ring through resonance. wikipedia.orgmsu.edu The imidamide group, depending on the reaction conditions and its protonation state, can be either activating or deactivating. In general, the electron-donating nature of the alkoxy groups would make the aromatic ring highly susceptible to electrophilic attack. wikipedia.orgmsu.edu Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the aromatic ring.

Halogenation: Incorporation of halogen atoms (Cl, Br, I).

Sulfonation: Addition of a sulfonic acid group.

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups.

The positions ortho and para to the strongly activating alkoxy groups are the most likely sites of substitution.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution is less common for electron-rich aromatic rings unless a good leaving group is present. masterorganicchemistry.com For this compound, this type of reaction would likely require the introduction of a strong electron-withdrawing group or a suitable leaving group on the aromatic ring. masterorganicchemistry.com

Hydrolysis and Stability Studies under Varying Chemical Conditions

The stability of the imidamide functional group is sensitive to pH. Hydrolysis of benzimidamides, particularly under acidic or basic conditions, is a known transformation.

Under acidic conditions, the imidamide is likely to be protonated, which facilitates nucleophilic attack by water, leading to the formation of the corresponding benzoic acid (3-ethoxy-4-methoxybenzoic acid) and ammonia (B1221849). khanacademy.org In basic media, hydrolysis can also occur, typically initiated by the attack of a hydroxide (B78521) ion on the imidamide carbon. khanacademy.orgresearchgate.netyoutube.com The rate of hydrolysis is expected to be dependent on the pH and temperature of the medium. researchgate.net

A study on the hydrolysis of benzamidinium compounds, which are structurally related to protonated benzimidamides, showed that the rate of hydrolysis increases with increasing pH in basic solutions. researchgate.net This suggests that the stability of this compound would be compromised in strongly acidic or basic aqueous environments.

| Condition | Expected Major Products |

| Acidic Hydrolysis (e.g., HCl, H₂O, heat) | 3-Ethoxy-4-methoxybenzoic acid and Ammonium salt |

| Basic Hydrolysis (e.g., NaOH, H₂O, heat) | Sodium 3-ethoxy-4-methoxybenzoate (B13718746) and Ammonia |

Synthesis of Novel Heterocyclic Systems Incorporating the Benzimidamide Scaffold

Benzimidamides are versatile building blocks for the synthesis of a variety of heterocyclic compounds, most notably quinazolines. nih.govnih.gov The reaction of a benzimidamide with an aldehyde or a ketone can lead to the formation of a dihydroquinazoline, which can then be oxidized to the corresponding quinazoline (B50416). nih.gov

For example, the reaction of a substituted benzimidamide with an aldehyde in the presence of a suitable catalyst, such as copper salts, can afford 4-aminoquinazolines. nih.gov It is conceivable that this compound could be employed in similar synthetic strategies to generate novel quinazoline derivatives with potential biological activities.

Furthermore, the imidamide functionality can potentially be utilized in cycloaddition reactions or in multicomponent reactions to construct other complex heterocyclic frameworks like triazoles or pyrimidines. nih.govfrontiersin.org

| Reactant | Resulting Heterocycle |

| Aldehydes/Ketones | Quinazolines/Dihydroquinazolines |

| 1,3-Dicarbonyl compounds | Pyrimidines |

| Azides (in presence of a suitable coupling partner) | Triazoles |

Kinetic and Mechanistic Investigations of Derivatization Reactions

For instance, the mechanism of acid-catalyzed hydrolysis likely involves the initial protonation of one of the imidamide nitrogens, followed by the nucleophilic attack of a water molecule on the carbon atom of the C=N double bond. khanacademy.org Subsequent proton transfers and elimination of ammonia would lead to the final carboxylic acid product.

In the synthesis of quinazolines, the reaction with an aldehyde would likely proceed through the formation of an initial adduct, followed by an intramolecular cyclization and subsequent dehydration/oxidation to furnish the aromatic quinazoline ring system. nih.gov

To fully elucidate the reaction mechanisms and to optimize reaction conditions for the synthesis of novel derivatives, detailed kinetic studies would be necessary. Such studies would involve monitoring the reaction progress under various conditions of temperature, concentration, and catalyst loading to determine the rate law and activation parameters of the reactions.

Advanced Analytical Methodologies in the Research of 3 Ethoxy 4 Methoxybenzimidamide

Development of Chromatographic Methods (HPLC, GC) for Purity and Reaction Monitoring

Chromatographic techniques are fundamental in the separation and purification of 3-ethoxy-4-methoxybenzimidamide from starting materials, by-products, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used methods for these purposes.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is a critical step in ensuring the accurate determination of its purity. A typical approach involves a reversed-phase column, such as a C8 or C18, which separates compounds based on their hydrophobicity. nih.govhplc.euptfarm.plresearchgate.net The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer, with the composition adjusted to achieve optimal separation. nih.govptfarm.pl Gradient elution, where the solvent composition is changed over the course of the analysis, is frequently employed to resolve complex mixtures. nih.gov Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for aromatic compounds is typically in the 254-288 nm range. nih.gov

For instance, a hypothetical HPLC analysis of a this compound synthesis mixture might yield the following results:

| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |

| 3-Hydroxy-4-methoxybenzonitrile (Starting Material) | 3.5 | 2.1 | - |

| 3-Ethoxy-4-methoxybenzonitrile (B1661997) (Intermediate) | 5.8 | 4.3 | - |

| This compound | 8.2 | 92.5 | 99.8 |

| Unidentified By-product | 9.1 | 1.1 | - |

Gas Chromatography (GC), on the other hand, is suitable for volatile and thermally stable compounds. While the imidamide functional group can sometimes pose challenges for GC analysis due to its polarity and potential for thermal degradation, appropriate derivatization or the use of a high-temperature, inert GC system can overcome these issues. mdpi.com A common setup would involve a capillary column with a non-polar or medium-polarity stationary phase. The progress of a synthesis reaction can be monitored by taking aliquots from the reaction mixture at different time intervals, derivatizing them if necessary, and injecting them into the GC. The disappearance of starting materials and the appearance of the product peak provide a clear indication of the reaction's progress.

Quantitative Spectroscopic Techniques for Reaction Kinetics and Product Analysis

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. Techniques such as UV-Visible (UV-Vis) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used.

UV-Vis spectroscopy is a straightforward and effective method for quantitative analysis, particularly for compounds containing chromophores, such as the benzene (B151609) ring in this compound. By establishing a calibration curve of absorbance versus concentration using pure standards, the concentration of the compound in a solution can be accurately determined. This is particularly useful for monitoring reaction kinetics, where the change in the concentration of the product over time can be tracked.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural analysis of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the ethoxy group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), and the protons of the imidamide group. The integration of these signals can be used for quantitative analysis and to determine the relative ratios of different compounds in a mixture.

A predicted ¹H NMR data for this compound in a suitable solvent like DMSO-d₆ is presented below:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.35 | triplet | 3H | -O-CH₂-CH₃ |

| ~3.80 | singlet | 3H | -O-CH₃ |

| ~4.05 | quartet | 2H | -O-CH₂ -CH₃ |

| ~7.0-7.5 | multiplet | 3H | Aromatic protons |

| ~8.5-9.5 | broad singlet | 2H | -C(=NH)NH₂ |

Application of Hyphenated Techniques (e.g., GC-MS, LC-MS/MS) for Complex Mixture Analysis

Hyphenated techniques, which combine the separation power of chromatography with the detection capabilities of mass spectrometry, are essential for the analysis of complex mixtures containing this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) couples a gas chromatograph to a mass spectrometer. As the separated components elute from the GC column, they are ionized and their mass-to-charge ratio is determined. This provides not only a retention time for each component but also a mass spectrum, which acts as a molecular fingerprint. mdpi.comresearchgate.netresearchgate.net GC-MS is invaluable for identifying by-products and impurities in the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a highly sensitive and selective technique for analyzing compounds in complex matrices. nih.gov In LC-MS/MS, the components eluting from the LC column are ionized, and a specific precursor ion corresponding to the compound of interest is selected. This ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of certainty in the identification and quantification of the target compound, even at very low concentrations.

A plausible mass spectrum fragmentation pattern for this compound would be expected to show a molecular ion peak [M]⁺ and several characteristic fragment ions resulting from the loss of small molecules or functional groups.

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 179 | [M - NH]⁺ |

| 165 | [M - C₂H₅]⁺ |

| 150 | [M - C₂H₅O]⁺ |

| 135 | [M - C₂H₅O - CH₃]⁺ |

The application of these advanced analytical methodologies is crucial for the successful synthesis, purification, and characterization of this compound, ensuring its suitability for further research and application.

Exploration of 3 Ethoxy 4 Methoxybenzimidamide in Fundamental Chemical and Materials Research

Application as a Ligand in Coordination Chemistry and Catalysis

The benzimidamide moiety of 3-ethoxy-4-methoxybenzimidamide possesses multiple nitrogen atoms with lone pairs of electrons, making it an excellent candidate for a ligand in coordination chemistry. mdpi.commdpi.comnih.gov The nitrogen atoms in the imidamide group can act as Lewis bases, donating electron pairs to metal centers to form stable coordination complexes. mdpi.commdpi.comnih.gov The specific binding mode could vary, with the potential for the compound to act as a monodentate or a bidentate chelating ligand.

The formation of metal complexes with this compound could lead to novel catalysts. Benzimidazole-metal complexes have demonstrated significant catalytic activity in a variety of organic transformations, including C-C coupling reactions like the Suzuki-Miyaura and Heck reactions, as well as oxidation reactions. researchgate.netnih.gov The ethoxy and methoxy (B1213986) substituents on the benzene (B151609) ring of this compound can modulate the electronic properties of the ligand, which in turn can fine-tune the catalytic activity and selectivity of the resulting metal complex. nih.gov For instance, these electron-donating groups could enhance the electron density at the metal center, potentially improving its catalytic efficiency in certain reactions.

Table 1: Potential Metal Complexes and Catalytic Applications of this compound

| Metal Ion | Potential Coordination Complex | Potential Catalytic Application |

| Palladium(II) | [Pd(this compound)2Cl2] | Suzuki-Miyaura cross-coupling, Heck reaction |

| Copper(II) | [Cu(this compound)Cl2] | Oxidation of alcohols, C-N bond formation |

| Rhodium(I) | [Rh(this compound)(CO)2Cl] | Hydroformylation of alkenes |

| Ruthenium(II) | [Ru(this compound)3]Cl2 | Asymmetric hydrogenation |

Role as a Synthetic Building Block in Complex Organic Synthesis

The this compound structure contains several reactive sites that can be exploited in complex organic synthesis. The imidamide functional group can undergo various transformations. For instance, it can be hydrolyzed to the corresponding amide or carboxylic acid, or it can be reduced to an amine. The presence of the ethoxy and methoxy groups on the aromatic ring also offers handles for further functionalization.

A key potential application lies in its use as a precursor for the synthesis of more complex heterocyclic compounds. The benzimidazole (B57391) core is a common motif in many biologically active molecules. nih.govijdrt.com The synthesis of substituted benzimidazoles often involves the condensation of o-phenylenediamines with aldehydes or carboxylic acids. ijdrt.comorganic-chemistry.org 3-Ethoxy-4-methoxybenzaldehyde (B45797), a direct precursor to this compound, is used as an intermediate in the synthesis of apremilast, highlighting the pharmaceutical relevance of this substitution pattern. google.comgoogle.com Thus, this compound could serve as a valuable intermediate for the synthesis of novel, substituted benzimidazole-containing compounds with potential pharmaceutical applications.

Investigation as a Probe Molecule for Understanding Chemical Mechanisms

Chemical probes are small molecules used to study biological processes or chemical reactions. youtube.com Given its specific functional groups, this compound could be developed into a chemical probe. For example, by incorporating a reporter tag, such as a fluorescent group or a clickable alkyne handle, the molecule could be used to track its interactions with other molecules or to label specific sites in a complex system.

Benzimidazole-based probes have been successfully developed for various applications, including the labeling of cellular proteins. nih.govnih.gov The benzimidamide moiety of this compound could potentially interact with specific enzymes or receptors, and a suitably modified version could be used to study these interactions. The ethoxy and methoxy groups could also play a role in directing the probe to specific environments, for example, by influencing its solubility and membrane permeability.

In Vitro Mechanistic Studies of Biomolecular Interactions (excluding clinical or therapeutic efficacy)

The benzimidazole scaffold is a known pharmacophore, and its derivatives have been shown to interact with a variety of biomolecules, including proteins and nucleic acids. nih.govnih.govnih.gov Consequently, this compound is a candidate for in vitro studies to understand the fundamental mechanisms of these interactions. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and isothermal titration calorimetry could be employed to characterize the binding of this compound to target biomolecules.

For instance, studies could be designed to investigate how the ethoxy and methoxy substituents influence binding affinity and specificity. These studies would provide valuable structure-activity relationship (SAR) data, which is crucial for the rational design of more potent and selective molecules. While excluding clinical efficacy, such in vitro mechanistic studies are fundamental to the early stages of drug discovery and chemical biology research. nih.gov

Potential as a Precursor for Advanced Materials (e.g., supramolecular structures, polymers)

The ability of the benzimidazole core to participate in hydrogen bonding and π-π stacking interactions makes it a valuable building block for the construction of supramolecular assemblies and advanced materials. researchgate.netresearchgate.net this compound, with its potential for hydrogen bonding through the imidamide group and π-stacking via the aromatic ring, could be used to create well-ordered supramolecular structures. These structures can exhibit interesting properties and have applications in areas such as sensing and molecular recognition. researchgate.net

Furthermore, the bifunctional nature of this compound could allow it to be used as a monomer in polymerization reactions. Polybenzimidazoles (PBIs) are a class of high-performance polymers known for their excellent thermal and chemical stability. mpg.de While the synthesis of PBI typically involves the polycondensation of aromatic bis-o-diamines with dicarboxylic acids, the reactivity of the imidamide group in this compound could potentially be harnessed in novel polymerization strategies to create new polymer architectures with tailored properties.

Table 2: Summary of Potential Research Applications

| Research Area | Potential Role of this compound | Key Structural Features |

| Coordination Chemistry | Ligand for metal complexes | Imidamide nitrogen atoms |

| Catalysis | Precursor to novel catalysts | Benzimidamide core, electronic effects of substituents |

| Organic Synthesis | Synthetic building block | Imidamide group, substituted aromatic ring |

| Chemical Probes | Scaffold for probe development | Modifiable functional groups |

| Mechanistic Studies | Model compound for biomolecular interactions | Benzimidazole-like core, specific substituents |

| Materials Science | Precursor for supramolecular structures and polymers | Hydrogen bonding and π-stacking capabilities |

Challenges and Future Directions in 3 Ethoxy 4 Methoxybenzimidamide Research

Sustainable Synthesis and Process Intensification

A primary challenge in the study of 3-Ethoxy-4-methoxybenzimidamide lies in the development of sustainable and efficient synthetic protocols. While a plausible synthetic route involves the Pinner reaction of 3-ethoxy-4-methoxybenzonitrile (B1661997), optimizing this transformation to align with the principles of green chemistry is a critical future direction.

Current Plausible Synthetic Route:

The synthesis of this compound can be envisioned through a multi-step process starting from readily available precursors:

Ethylation of Isovanillin (B20041): The synthesis of the key intermediate, 3-ethoxy-4-methoxybenzaldehyde (B45797), can be achieved by the ethylation of isovanillin. Patents describe methods using haloethanes in the presence of a base and a phase-transfer catalyst, which can be considered relatively green due to the use of water as a solvent and the potential for catalyst recycling. nih.govnih.gov

Conversion to Benzonitrile: The resulting benzaldehyde (B42025) can then be converted to 3-ethoxy-4-methoxybenzonitrile. This can be accomplished through a reaction with hydroxylamine (B1172632) hydrochloride to form an oxime, followed by dehydration. nih.gov

Pinner Reaction to Form the Imidate: The final step would involve the Pinner reaction of 3-ethoxy-4-methoxybenzonitrile with ethanol (B145695) in the presence of a strong acid, such as hydrogen chloride, to yield the target ethyl 3-ethoxy-4-methoxybenzimidate, which exists as its hydrochloride salt. nih.gov

Challenges and Future Directions in Synthesis:

Minimizing Waste and Hazardous Reagents: Traditional Pinner reactions often utilize stoichiometric amounts of strong acids and anhydrous solvents, which present environmental and safety concerns. Future research should focus on developing catalytic and more environmentally benign versions of this reaction. The use of solid acid catalysts or Lewis acids that can be easily recovered and reused would be a significant advancement.

Process Intensification: The conversion of batch processes to continuous flow systems offers numerous advantages, including improved safety, better heat and mass transfer, and higher throughput. researchgate.net Applying flow chemistry to the synthesis of this compound, particularly the Pinner reaction step, could lead to a more efficient and scalable process. This would involve optimizing reaction parameters such as temperature, pressure, and residence time in a microreactor setup.

Atom Economy: Investigating alternative synthetic routes with higher atom economy is another important avenue. This could involve exploring direct C-H activation and amination strategies, which would bypass the need for multi-step sequences.

| Synthetic Step | Reactants | Reagents/Catalysts | Potential for Sustainability Improvement |

| Ethylation | Isovanillin, Haloethane | Base (e.g., NaOH), Phase-transfer catalyst | Use of biodegradable bases, catalyst recycling. |

| Oximation | 3-Ethoxy-4-methoxybenzaldehyde | Hydroxylamine hydrochloride | Development of catalytic oximation methods. |

| Dehydration | 3-Ethoxy-4-methoxybenzaldehyde oxime | Dehydrating agent | Use of recyclable dehydrating agents. |

| Pinner Reaction | 3-Ethoxy-4-methoxybenzonitrile, Ethanol | Strong acid (e.g., HCl) | Development of solid acid or Lewis acid catalysts, implementation of flow chemistry. |

Advanced Spectroscopic and Computational Integration for Deeper Insights

A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and potential applications. A combination of advanced spectroscopic techniques and computational modeling will be instrumental in achieving this.

Expected Spectroscopic Features:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy group (a triplet and a quartet), the methoxy (B1213986) group (a singlet), and aromatic protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the ethoxy and methoxy groups and the electron-withdrawing nature of the imidate moiety.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbons of the ethoxy, methoxy, and aromatic groups, as well as the imidate carbon, which is expected to appear at a characteristic downfield shift.

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for C-O stretching (ether linkages), C=N stretching of the imidate, and N-H stretching and bending vibrations.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the compound, along with characteristic fragmentation patterns that can help confirm the structure.

Future Research Directions:

Comprehensive Spectroscopic Characterization: A key priority is the synthesis and thorough spectroscopic characterization of this compound using a full suite of modern techniques (1D and 2D NMR, FT-IR, UV-Vis, and high-resolution mass spectrometry).

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to predict the optimized geometry, vibrational frequencies, and NMR chemical shifts of the molecule. nih.gov Comparing these computational predictions with experimental data will provide a deeper understanding of its electronic structure.

Conformational Analysis: Computational studies can also be used to investigate the conformational landscape of the molecule, particularly the rotational barriers around the C-O and C-N bonds of the imidate group, which will influence its reactivity.

| Spectroscopic Technique | Predicted Key Features for this compound |

| ¹H NMR | Signals for ethoxy (triplet, quartet), methoxy (singlet), and aromatic protons. |

| ¹³C NMR | Resonances for ethoxy, methoxy, aromatic, and imidate carbons. |

| IR | C-O stretching, C=N stretching, N-H stretching and bending vibrations. |

| Mass Spectrometry | Molecular ion peak and characteristic fragmentation patterns. |

Discovery of Novel Reactivity and Transformative Chemistry

The imidate functional group is a versatile synthon in organic chemistry, capable of undergoing a variety of transformations. A significant area for future research is the exploration of the novel reactivity of this compound.

Known Reactivity of Imidates:

Imidates are known to react with a range of nucleophiles, leading to the formation of various important functional groups. These reactions typically involve the attack of the nucleophile at the electrophilic imidate carbon, followed by the elimination of the alkoxy group.

Future Research Directions:

Reaction with Nucleophiles: Systematic studies on the reaction of this compound with various nucleophiles, such as amines, thiols, and carbanions, could lead to the synthesis of a diverse library of derivatives, including amidines, thioimidates, and novel carbon-carbon bond-containing structures.

Cyclization Reactions: The imidate functionality can be a key component in cyclization reactions to form heterocyclic compounds. Investigating intramolecular reactions or multicomponent reactions involving this compound could provide access to novel heterocyclic scaffolds with potential biological activity.

Metal-Catalyzed Cross-Coupling Reactions: The development of metal-catalyzed cross-coupling reactions involving the C-N or C-O bonds of the imidate group would represent a significant advancement in its synthetic utility.

Rearrangement Reactions: Exploring the potential for rearrangement reactions, such as the Chapman rearrangement, could provide access to N-aryl amides and other valuable synthetic intermediates.

Exploration of New Applications in Emerging Fields of Chemistry

While the direct applications of this compound have not yet been explored, its structural features suggest potential utility in several emerging fields of chemistry, particularly in medicinal chemistry and materials science.

Potential Applications in Medicinal Chemistry:

The benzimidazole (B57391) scaffold, which is structurally related to the benzimidamide core, is a well-established privileged structure in medicinal chemistry, with numerous approved drugs containing this motif. nih.govnih.govmdpi.com This suggests that this compound and its derivatives could also exhibit interesting biological activities.

As Precursors to Bioactive Molecules: this compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. For example, it could be a building block for the synthesis of kinase inhibitors, which are a major class of anticancer drugs. impactfactor.orgnih.gov

As Bioisosteres: The imidate functionality can act as a bioisostere for amide or ester groups, potentially leading to improved pharmacokinetic or pharmacodynamic properties in drug candidates.

Potential Applications in Materials Science:

Ligands for Metal Complexes: The nitrogen and oxygen atoms of the imidate group can act as coordination sites for metal ions, suggesting that this compound could be used as a ligand in the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.

Monomers for Polymer Synthesis: The reactive nature of the imidate group could be exploited in polymerization reactions to create novel polymers with unique properties.

Structure-Reactivity Relationship Studies for Rational Design of Analogues

A systematic investigation of the structure-reactivity relationships (SRR) of this compound analogues is essential for the rational design of new compounds with tailored properties.

Key Structural Features for Modification:

Substituents on the Benzene (B151609) Ring: The electronic and steric effects of substituents on the aromatic ring can significantly influence the reactivity of the imidate group. Introducing electron-withdrawing or electron-donating groups at different positions will modulate the electrophilicity of the imidate carbon.

N-Substituents: The nature of the substituent on the nitrogen atom of the imidate will have a profound impact on its reactivity and potential for intermolecular interactions.

O-Alkyl Group: Varying the alkyl group on the oxygen atom will affect the leaving group ability during nucleophilic substitution reactions.

Future Research Directions:

Synthesis of Analogue Libraries: The synthesis of a focused library of analogues with systematic variations in the substituents on the aromatic ring, the nitrogen atom, and the oxygen atom is a crucial first step.

Quantitative Structure-Activity Relationship (QSAR) Studies: For analogues that exhibit biological activity, QSAR studies can be performed to develop mathematical models that correlate structural features with biological activity. This will enable the prediction of the activity of new, unsynthesized compounds.

Computational SRR Studies: Computational methods can be used to calculate various molecular descriptors (e.g., electrostatic potential, frontier molecular orbital energies) for a series of analogues. Correlating these descriptors with experimentally determined reactivity or activity can provide valuable insights into the underlying structure-reactivity relationships.

By systematically addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in synthesis, catalysis, medicinal chemistry, and materials science.

Q & A

Q. Basic Research Focus

- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates (e.g., ADP-Glo™ kinase assays) .

- Cell viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT or resazurin-based protocols. Include solvent controls (DMSO ≤0.1%) to rule out cytotoxicity .

- Binding studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interactions.

How can structure-activity relationship (SAR) studies elucidate the role of ethoxy and methoxy substituents in bioactivity?

Q. Advanced Research Focus

- Synthetic modifications : Replace ethoxy/methoxy groups with halogen, hydroxyl, or alkyl variants (e.g., 3-propoxy-4-hydroxy analogs) and compare activity .

- Computational modeling : Use molecular docking (AutoDock Vina) to assess steric/electronic effects on target binding .

- Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors via 3D-QSAR models (e.g., CoMFA) .

What strategies mitigate discrepancies between in vitro and in vivo efficacy data for this compound?

Q. Advanced Research Focus

- Pharmacokinetic profiling : Measure plasma stability (e.g., mouse microsomal assays) and bioavailability using LC-MS/MS .

- Prodrug design : Improve solubility by esterifying the imidamide group (e.g., acetyl or PEGylated derivatives) .

- Formulation optimization : Use nanocarriers (liposomes) or co-solvents (cyclodextrins) to enhance tissue penetration .

How can researchers resolve contradictions in reported solubility and stability profiles?

Q. Advanced Research Focus

- Solvent screening : Test solubility in DMSO, PBS, and simulated gastric fluid (pH 1.2–6.8) using nephelometry .

- Stress testing : Expose to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 14 days; monitor degradation via HPLC .

- Data harmonization : Cross-validate results using standardized protocols (e.g., OECD guidelines for chemical stability) .

What analytical techniques are critical for detecting trace impurities in this compound?

Q. Advanced Research Focus

- GC-MS : Identify volatile byproducts (e.g., residual solvents or degradation aldehydes) .

- ICP-OES : Quantify heavy metal contaminants (e.g., Pd from catalytic reactions) .

- Chiral HPLC : Resolve enantiomeric impurities if asymmetric synthesis is employed .

How should researchers design dose-response studies to balance efficacy and toxicity?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.